molecular formula C18H17FN4OS2 B2730233 4-butyl-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189647-14-0

4-butyl-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2730233
CAS RN: 1189647-14-0
M. Wt: 388.48
InChI Key: UWVOFVMPHNFJJD-UHFFFAOYSA-N
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Description

4-butyl-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C18H17FN4OS2 and its molecular weight is 388.48. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis of Fused Heterocycles

Research discusses the use of microwave-assisted synthesis to create derivatives incorporating a trifluoromethyl group, which is related to the type of complex organic synthesis methods that might be applicable to the compound (Shaaban, 2008).

Antimicrobial Activities of New Thieno and Furopyrimidine Derivatives

This study explores the synthesis of fused pyrimidines with potential antimicrobial activity, which indicates the broader pharmaceutical research applications of such compounds (Hossain & Bhuiyan, 2009).

Novel Derivatives Synthesis for Antibacterial Activity

A novel pyrimidine derivative has been synthesized, showing antibacterial activity, suggesting the potential for these compounds in developing new antimicrobials (Lahmidi et al., 2019).

Heterocyclization for Pyrimidin-ones

New pyrimidin-ones were prepared through heterocyclization, which is part of the synthetic chemistry involved in creating complex molecules for various applications (Davoodnia et al., 2008).

Anticonvulsant and Antidepressant Activities of Pyrido Derivatives

This research designed and synthesized pyrido derivatives as potential anticonvulsants and antidepressants, highlighting the therapeutic applications of such compounds (Zhang et al., 2016).

properties

IUPAC Name

8-butyl-12-[(4-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4OS2/c1-2-3-9-22-16(24)15-14(8-10-25-15)23-17(22)20-21-18(23)26-11-12-4-6-13(19)7-5-12/h4-8,10H,2-3,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVOFVMPHNFJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

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